Ortho-Propoxy Benzamide Substitution: Physicochemical Differentiation from Para-Propoxy Positional Isomer
The target compound features a 2-propoxy (ortho) substitution on the benzamide ring, distinguishing it from its direct positional isomer N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide (para-propoxy). Ortho-substitution introduces intramolecular hydrogen bonding potential between the amide N–H and the ortho-ether oxygen, reducing solvent-exposed H-bond donor capacity and altering molecular conformation . The ortho-isomer is predicted to exhibit lower topological polar surface area (tPSA) and reduced solvent-accessible H-bond donor count compared to the para-isomer, which affects membrane permeability and target binding geometry. While both compounds share identical molecular formula (C21H23N3O4) and molecular weight (381.4 g/mol), their distinct substitution patterns preclude interchangeable use in SAR studies or biological assays without experimental validation.
| Evidence Dimension | Positional isomerism – benzamide substitution pattern |
|---|---|
| Target Compound Data | 2-propoxy (ortho) benzamide: H-bond acceptors = 5; H-bond donors = 1 (amide N–H); rotatable bonds = 8; tPSA ≈ 65 Ų (estimated) |
| Comparator Or Baseline | N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide (para-isomer): H-bond donors = 1; rotatable bonds = 8; tPSA ≈ 65 Ų |
| Quantified Difference | Similar computed descriptors due to conserved atom types; biological differentiation expected from steric and conformational effects rather than global physicochemical parameters. Quantitative biological data not available for head-to-head comparison. |
| Conditions | In silico property prediction (Lipinski Rule-of-Five compliance); MW = 381.4 g/mol; logP estimated ≈ 4.0–4.5. No published cell-based or biochemical assay data for either isomer. |
Why This Matters
The ortho-propoxy group constrains the conformational freedom of the benzamide side chain relative to the oxadiazole core, potentially altering target protein binding geometry and selectivity in ways not captured by global computed descriptors.
